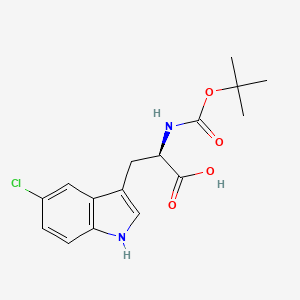

Boc-5-Chloro-D-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZXAZAYKCNQAL-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801210848 | |

| Record name | 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114903-31-0 | |

| Record name | 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114903-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Analytical Imperative for Characterizing Boc-5-Chloro-D-tryptophan

An In-Depth Technical Guide to the Spectroscopic Data of Boc-5-Chloro-D-tryptophan

In the landscape of pharmaceutical research and peptide synthesis, the precise characterization of building blocks is not merely a procedural step but the foundation of scientific validity. This compound, a non-canonical amino acid, offers unique properties for peptide and drug development, including enhanced stability and modified binding interactions. The introduction of a chloro-substituent on the indole ring and the D-configuration of the chiral center necessitates rigorous structural confirmation. This guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The narrative is built upon a synthesis of established principles and spectral data from closely related analogs, offering a robust predictive framework for researchers in the field.

The analytical workflow for a novel or modified compound like this compound is a multi-faceted process designed to confirm identity, purity, and structure unambiguously. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.

Caption: General workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful technique for elucidating the precise covalent structure of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, respectively.

It is a critical principle of NMR that enantiomers (e.g., D- vs. L-isomers) produce identical spectra in an achiral solvent because the magnetic environments of corresponding nuclei are the same.[1][2] Therefore, the spectral data for the more common Boc-L-tryptophan serves as a direct and reliable reference for predicting the spectrum of the D-enantiomer.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve exchangeable protons (N-H, O-H).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).[3]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[3]

-

Predicted ¹H NMR Spectral Data

The following chemical shifts are predicted based on data for Boc-L-tryptophan[4] and the known electronic effects of a chlorine substituent on an indole ring.[5][6] The chlorine atom is electron-withdrawing via induction, which generally deshields nearby aromatic protons.

| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Commentary |

| ~12.5 | br s | -COOH | Carboxylic acid proton, often very broad. Exchangeable with D₂O. |

| ~11.0 | br s | Indole N-H | Indole amine proton. Its position is sensitive to solvent and concentration. Exchangeable with D₂O. |

| ~7.60 | d | H-4 (Indole) | Doublet. Deshielded by the adjacent ring nitrogen and the chloro group's inductive effect. Expected small coupling constant (J ≈ 2.0 Hz).[5] |

| ~7.35 | d | H-7 (Indole) | Doublet. Expected coupling constant (J ≈ 8.7 Hz) from coupling to H-6.[6] |

| ~7.25 | s | H-2 (Indole) | Singlet-like appearance (or narrow triplet). |

| ~7.10 | dd | H-6 (Indole) | Doublet of doublets, showing coupling to both H-7 (large J) and H-4 (small J).[5] |

| ~6.90 | d | α-NH (Boc) | Doublet due to coupling with the adjacent α-proton (H-α). Exchangeable with D₂O. |

| ~4.35 | m | H-α | Multiplet, coupled to both the α-NH proton and the two β-protons. Becomes a simpler dd upon D₂O exchange. |

| ~3.20 & ~3.10 | m (2H) | H-β | Two diastereotopic protons appearing as complex multiplets due to coupling with each other (geminal coupling) and the α-proton (vicinal coupling). |

| ~1.35 | s | -C(CH₃)₃ (Boc) | A strong singlet integrating to 9 protons, characteristic of the tert-butyl group. |

Predicted ¹³C NMR Spectral Data

Carbon shifts are predicted based on data for Boc-tryptophan and 5-chloroindole.[5][7]

| Predicted Shift (δ, ppm) | Assignment | Rationale & Commentary |

| ~174 | -COOH | Carboxylic acid carbonyl carbon. |

| ~156 | -C=O (Boc) | Carbonyl carbon of the Boc protecting group. |

| ~135 | C-7a (Indole) | Indole bridgehead carbon. |

| ~129 | C-3a (Indole) | Indole bridgehead carbon. |

| ~128 | C-5 (Indole) | Carbon directly attached to chlorine; its chemical shift is significantly influenced by the halogen.[5] |

| ~125 | C-2 (Indole) | |

| ~122 | C-4 (Indole) | |

| ~120 | C-6 (Indole) | |

| ~112 | C-7 (Indole) | |

| ~109 | C-3 (Indole) | |

| ~79 | -C(CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |

| ~55 | C-α | Alpha-carbon of the amino acid backbone. |

| ~28 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group, giving a strong signal. |

| ~27 | C-β | Beta-carbon of the amino acid backbone. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within a molecule. The IR spectrum of a D-isomer is identical to that of its L-isomer, as they possess the same covalent bonds and therefore the same vibrational frequencies.[8][9]

Experimental Protocol: FTIR Data Acquisition (ATR Method)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Record the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000–600 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Characteristic IR Absorption Bands

The expected absorption bands are based on data for L-tryptophan and its derivatives, and standard IR correlation tables.[10][11][12]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3400 - 3300 | Medium | N-H stretch | Indole N-H and Boc-protected amine N-H. |

| 3300 - 2500 | Broad | O-H stretch | Carboxylic acid O-H, often overlapping with C-H stretches. |

| ~2980, ~2870 | Medium | C-H stretch | Aliphatic C-H (Boc group, backbone). |

| ~1740 | Strong | C=O stretch | Carboxylic acid C=O. |

| ~1690 | Strong | C=O stretch | Urethane (Boc group) C=O. |

| 1600 - 1450 | Medium | C=C stretch | Aromatic rings (indole). |

| ~1520 | Medium | N-H bend | Amine N-H bending. |

| ~1160 | Strong | C-O stretch | Carbamate C-O stretching. |

| 800 - 600 | Medium | C-Cl stretch | Carbon-chlorine bond vibration. |

| ~740 | Strong | C-H bend (out-of-plane) | Aromatic C-H bending, indicative of substitution pattern. |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like protected amino acids.[13][14] It provides a highly accurate molecular weight and, through tandem MS (MS/MS), yields structural information from fragmentation patterns.

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

-

Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, to ensure purity before introduction into the mass spectrometer.

-

Ionization: Analyze the eluent using an ESI source in positive ion mode. The high voltage applied to the ESI needle generates protonated molecular ions ([M+H]⁺).

-

Mass Analysis:

-

Full Scan (MS1): Acquire a full scan spectrum to identify the molecular ion and its adducts (e.g., [M+Na]⁺).

-

Tandem MS (MS/MS): Isolate the primary molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides structural information.

-

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₁₆H₁₉ClN₂O₄, with a monoisotopic mass of 338.10 Da. A key feature will be the isotopic signature of chlorine: ³⁵Cl and ³⁷Cl exist in a natural abundance ratio of approximately 3:1.[15] This results in a characteristic M and M+2 peak pattern.

Caption: Predicted ESI-MS/MS fragmentation pathway.

| Ion Species | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Relative Intensity | Notes |

| Parent Ions (Full Scan) | ||||

| [M+H]⁺ | 339.11 | 341.10 | ~3:1 | Protonated molecular ion; the primary ion observed in positive mode ESI with acid modifier. |

| [M+Na]⁺ | 361.09 | 363.09 | ~3:1 | Sodium adduct, commonly observed.[16] |

| Fragment Ions (MS/MS) | ||||

| [M+H - C₄H₈]⁺ | 283.05 | 285.04 | ~3:1 | Loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation. |

| [M+H - C₅H₉O₂]⁺ (H-Trp(5-Cl)-OH) | 238.05 | 240.05 | ~3:1 | Loss of the entire Boc group (101 Da), leaving the protonated 5-chloro-D-tryptophan. |

| Spiro[cyclopropane-indolium] | 164.03 | 166.03 | ~3:1 | A characteristic fragment of tryptophan derivatives resulting from cleavage of the N-Cα bond and loss of the carboxyl and amino groups. This confirms the 5-chloro-indole core. |

Conclusion

The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS. While direct published spectra for this specific molecule are not widely available, a robust and scientifically sound characterization can be achieved by leveraging data from its constituent parts and closely related analogs. NMR spectroscopy provides the definitive atomic connectivity, IR spectroscopy confirms the presence of all key functional groups, and high-resolution mass spectrometry validates the molecular weight and elemental composition while offering structural clues through fragmentation. This guide provides the predictive data and analytical rationale necessary for researchers to confidently identify and characterize this important synthetic building block.

References

-

Chemistry For Everyone. (2025). Can IR Spectroscopy Distinguish Enantiomers? YouTube. [Link]

-

Proprep. (n.d.). In spectroscopy, can IR tell the difference between enantiomers?. [Link]

-

Ho, T. L. et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. PubMed Central. [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

-

Study.com. (n.d.). Can nuclear magnetic resonance spectroscopy distinguish enantiomers?. [Link]

-

Nanalysis. (2019). Enantiomers – Image | Mirror Image. [Link]

-

PubChem. (n.d.). N-tert-Butoxycarbonyl-L-tryptophan. [Link]

-

Royal Society of Chemistry. (2014). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the L-tryptophan biomolecule. [Link]

-

Unknown. (n.d.). FTIR Spectrum Information. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. [Link]

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubMed Central. [Link]

-

Liko, F., Schwaiger, M., & Schiller, J. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PubMed Central. [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]

- 3. rsc.org [rsc.org]

- 4. L-Tryptophan(73-22-3) 1H NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]

- 7. N-tert-Butoxycarbonyl-L-tryptophan | C16H20N2O4 | CID 83169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. proprep.com [proprep.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. FTIR [terpconnect.umd.edu]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 16. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of Boc-5-Chloro-D-tryptophan

Introduction: The Structural Significance of Modified Tryptophan Analogs

In the landscape of contemporary drug discovery and peptide chemistry, the strategic modification of amino acids serves as a cornerstone for innovation. Halogenated derivatives of tryptophan, in particular, are of profound interest due to their ability to modulate biological activity through enhanced binding affinity, improved metabolic stability, and altered electronic properties. The introduction of a chlorine atom at the 5-position of the indole ring of tryptophan can significantly influence intermolecular interactions, including the potential for halogen bonding, which is increasingly recognized as a critical force in molecular recognition at protein-ligand interfaces.[1][2]

The tert-butyloxycarbonyl (Boc) protecting group is ubiquitously employed in peptide synthesis for its stability under a wide range of conditions and its facile, acid-labile removal.[3][4] Understanding the precise three-dimensional structure of Boc-5-chloro-D-tryptophan is paramount for researchers aiming to incorporate this valuable building block into novel therapeutic peptides or small molecule inhibitors. The crystal structure provides definitive insights into the conformational preferences of the molecule, the geometry of the protected amine, and the nature of the intermolecular forces that govern its solid-state packing. This knowledge is instrumental in computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation pharmaceuticals.

This guide provides a comprehensive framework for the crystal structure analysis of this compound, from initial crystallization strategies to the interpretation of the final structural data. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this process.

Molecular Characteristics

This compound is a derivative of the natural amino acid D-tryptophan, featuring a tert-butyloxycarbonyl protecting group on the alpha-amino group and a chlorine atom at the 5-position of the indole ring.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉ClN₂O₄ | [5] |

| Molecular Weight | 338.79 g/mol | [5] |

| CAS Number | 114903-31-0 | [5] |

| Chirality | D-enantiomer | |

| Key Functional Groups | Boc-protected amine, Carboxylic acid, 5-chloro-indole |

Proposed Crystallization Strategies: From Oily Residue to Diffraction-Quality Single Crystals

A significant challenge in the crystallography of Boc-protected amino acids is their propensity to exist as oils or amorphous solids, making the growth of high-quality single crystals non-trivial. The following protocols are designed to systematically explore the crystallization parameter space for this compound.

Core Principle: Overcoming Kinetic Barriers to Nucleation

The bulky, flexible Boc group can hinder the ordered packing required for crystallization. The primary objective of these methods is to slowly approach supersaturation, allowing molecules sufficient time to orient themselves into a stable crystal lattice.

Experimental Workflow: Crystallization Screening

Caption: General workflow for screening and optimizing crystallization conditions.

Protocol 1: Slow Evaporation

This is often the simplest and most effective starting point.

-

Solvent Selection: Dissolve a small amount (5-10 mg) of this compound in a minimal volume of a volatile primary solvent in which it is readily soluble (e.g., ethyl acetate, acetone, or dichloromethane).

-

Vessel Preparation: Transfer the solution to a small, clean vial with a narrow opening to slow the rate of evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C). Loosely cover the vial with parafilm, punching a few small holes with a needle to allow for slow solvent evaporation over several days to weeks.

-

Monitoring: Regularly inspect the vial under a microscope for the formation of single crystals.

Protocol 2: Vapor Diffusion (Hanging and Sitting Drop)

This method allows for a more controlled approach to equilibrium.

-

Sample Preparation: Prepare a concentrated solution of the compound in a suitable solvent (the "drop solution").

-

Reservoir Preparation: In a sealed chamber (e.g., a well plate), place a larger volume of a precipitant solvent in which the compound is poorly soluble (e.g., hexane, heptane, or diethyl ether).

-

Setup:

-

Sitting Drop: Pipette a small volume (1-2 µL) of the drop solution onto a post in the middle of the reservoir well.

-

Hanging Drop: Pipette a small volume (1-2 µL) of the drop solution onto a siliconized glass coverslip and invert it over the reservoir well, sealing the chamber.

-

-

Equilibration: The vapor pressure difference will cause the more volatile solvent from the drop to slowly diffuse into the reservoir, while the precipitant vapor diffuses into the drop. This gradually increases the concentration of the compound in the drop, leading to crystallization.

Protocol 3: Liquid-Liquid Diffusion

This technique is useful when the compound is soluble in a dense solvent.

-

Setup: In a narrow tube or vial, carefully layer a solution of the compound in a dense, non-miscible solvent (e.g., dichloromethane) at the bottom.

-

Layering: Gently add a layer of an intermediate buffer solvent (optional, to prevent rapid precipitation).

-

Precipitant Addition: Carefully layer a less dense precipitant solvent (e.g., hexane) on top.

-

Diffusion and Growth: Over time, the solvents will slowly diffuse into one another. Crystals are expected to form at the interface between the layers.

Anticipated X-ray Crystallography Workflow

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the following workflow is employed for structure determination.

Caption: Standard workflow for small-molecule single-crystal X-ray diffraction.

-

Crystal Mounting and Data Collection: The selected crystal is mounted on a goniometer head and flash-cooled to 100 K in a stream of nitrogen gas to minimize radiation damage. Data are collected using a modern X-ray diffractometer equipped with either a Molybdenum (Mo, λ ≈ 0.71 Å) or Copper (Cu, λ ≈ 1.54 Å) X-ray source.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection. These intensities are then scaled and merged, and the unit cell parameters and space group are determined.

-

Structure Solution and Refinement: The initial atomic positions are determined using direct methods or Patterson methods, typically with software like SHELXT. The structural model is then refined against the experimental data using full-matrix least-squares on F², a process carried out by programs such as SHELXL. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

-

Validation: The final structural model is validated using tools like CheckCIF to ensure it is chemically reasonable and conforms to crystallographic standards.

Expected Structural Features and Analysis

While the precise crystal structure of this compound is not yet publicly available, we can predict key structural features based on known structures of related Boc-amino acids and halogenated indoles.

Anticipated Crystallographic Data

The following table presents a hypothetical but realistic set of crystallographic data that might be expected for this compound.

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁ or P2₁2₁2₁ | Common chiral space groups for enantiopure compounds. |

| a, b, c (Å) | 10-20 Å | Dimensions of the unit cell. |

| **α, γ (°) ** | 90° | Orthogonal angles in monoclinic/orthorhombic systems. |

| β (°) | 90-110° | The non-90° angle in the monoclinic system. |

| Volume (ų) | 1500-2500 ų | Volume of the unit cell. |

| Z | 2 or 4 | Number of molecules in the unit cell. |

| R1, wR2 | < 0.05, < 0.10 | Indicators of the quality of the refinement. |

Key Intramolecular Interactions and Conformations

-

Boc Group Conformation: The urethane linkage of the Boc group is expected to be planar. The torsion angle around the Cα-N bond will define the overall conformation of the amino acid backbone.

-

Tryptophan Side Chain: The orientation of the indole ring relative to the amino acid backbone, defined by the χ¹ and χ² torsion angles, will be a key feature. Steric hindrance from the bulky Boc group may favor certain rotamers.

-

Carboxylic Acid: The carboxylic acid moiety is expected to be involved in strong hydrogen bonding, likely forming dimers with adjacent molecules.

Key Intermolecular Interactions

-

Hydrogen Bonding: A network of hydrogen bonds is expected to dominate the crystal packing. The N-H of the Boc-protected amine and the O-H of the carboxylic acid will act as hydrogen bond donors, while the carbonyl oxygens will be the primary acceptors.

-

Halogen Bonding: The chlorine atom at the 5-position of the indole ring is an electron-withdrawing group, creating a region of positive electrostatic potential on the halogen (a σ-hole). This can lead to halogen bonding, where the chlorine atom acts as an electrophile, interacting with a nucleophilic atom (like a carbonyl oxygen) on a neighboring molecule. The presence and geometry of such bonds would be a critical finding.

-

π-π Stacking: The planar indole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Data Interpretation and Significance for Drug Development

The solved crystal structure of this compound would provide invaluable, high-resolution data for:

-

Conformational Analysis: It would reveal the lowest energy conformation of the molecule in the solid state, providing a crucial starting point for computational docking studies and pharmacophore modeling.

-

Force Field Validation: The precise bond lengths, angles, and torsion angles can be used to parameterize and validate molecular mechanics force fields, leading to more accurate simulations of peptides containing this residue.

-

Understanding Supramolecular Assembly: The analysis of intermolecular interactions (hydrogen bonds, halogen bonds, π-stacking) provides a blueprint for how this molecule self-assembles. This is critical for understanding its solid-state properties and for designing crystal forms with desired characteristics (e.g., improved solubility or stability).

Conclusion

The crystal structure analysis of this compound is a critical step in harnessing its full potential as a building block in medicinal chemistry. Although obtaining diffraction-quality crystals of Boc-protected amino acids can be challenging, a systematic approach employing various crystallization techniques is likely to yield success. The resulting structural data will offer unparalleled insight into the molecule's conformational preferences and its capacity for specific intermolecular interactions, thereby empowering more rational and effective drug design and development efforts. This guide provides a robust scientific and logical framework to achieve that goal.

References

-

Dong, C., et al. (2004). Crystallization and X-ray diffraction of a halogenating enzyme, tryptophan 7-halogenase, from Pseudomonas fluorescens. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 8), 1438–1440. [Link]

-

Adak, S., et al. (2022). Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF. IUCrJ, 9(Pt 5), 585–597. [Link]

-

Wenschuh, H., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14895-14912. [Link]

- Google Patents.

-

Zhu, Y., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(2), M1390. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

Sources

- 1. Crystallographic and thermodynamic evidence of negative cooperativity of flavin and tryptophan binding in the flavin-dependent halogenases AbeH and BorH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 114903-31-0 this compound this compound - CAS Database [chemnet.com]

Guida Tecnica Approfondita: Profilo di Stabilità e Degradazione del Boc-5-Cloro-D-triptofano

Redatto da: Senior Application Scientist Destinatari: Ricercatori, scienziati e professionisti dello sviluppo di farmaci Abstract: Il Boc-5-cloro-D-triptofano è un intermedio cruciale nella sintesi di peptidi e nello sviluppo farmaceutico. La sua stabilità intrinseca è fondamentale per garantire la qualità, l'efficacia e la sicurezza del prodotto finale. Questa guida tecnica fornisce un'analisi approfondita del suo profilo di stabilità, delinea i probabili percorsi di degradazione basati sui principi chimici e presenta protocolli dettagliati per condurre studi di degradazione forzata in linea con le linee guida normative. L'obiettivo è fornire ai ricercatori le conoscenze necessarie per caratterizzare, mitigare e controllare la degradazione di questa molecola critica.

Introduzione: L'Importanza Strutturale del Boc-5-Cloro-D-triptofano

Il Boc-5-cloro-D-triptofano è un amminoacido non naturale il cui valore risiede nella combinazione unica delle sue tre componenti strutturali chiave:

-

Il gruppo protettore Boc (ter-butilossicarbonile): Un gruppo amminico protettore ampiamente utilizzato, la cui labilità in condizioni acide è fondamentale per la sintesi peptidica a fasi successive.[1][2]

-

L'anello indolico 5-cloro sostituito: L'atomo di cloro modifica le proprietà elettroniche dell'anello indolico, influenzandone la reattività e le interazioni molecolari. L'anello indolico stesso è una nota fonte di instabilità, incline all'ossidazione.[3][4]

-

La stereochimica D: L'uso di D-amminoacidi è una strategia consolidata per aumentare la stabilità proteolitica dei peptidi farmaceutici.

La comprensione del profilo di degradazione di questa molecola non è un mero esercizio accademico; è un requisito critico per lo sviluppo di processi di sintesi robusti, la definizione di condizioni di conservazione appropriate e la conformità normativa secondo le linee guida del Consiglio Internazionale per l'Armonizzazione (ICH).[5][6]

Analisi Strutturale e Percorsi di Degradazione Prevedibili

La stabilità di una molecola è dettata dai suoi legami più deboli. Nel Boc-5-cloro-D-triptofano, identifichiamo due principali centri di reattività che governano il suo profilo di degradazione.

Instabilità del Gruppo Protettore Boc: Idrolisi Acida

Il gruppo Boc è notoriamente sensibile agli acidi.[7] Il meccanismo di rimozione, essenziale per la sintesi peptidica, diventa un percorso di degradazione primario in presenza di reagenti o condizioni acide.

-

Causa: L'esposizione ad acidi forti (come l'acido trifluoroacetico o l'acido cloridrico) o anche a condizioni moderatamente acide per periodi prolungati.[8][9]

-

Meccanismo: La protonazione dell'ossigeno carbonilico o etereo del gruppo Boc avvia la scissione, portando alla formazione di un catione ter-butilico stabile, anidride carbonica e l'ammina libera (5-cloro-D-triptofano).

-

Prodotti di Degradazione Primari: 5-cloro-D-triptofano, CO₂, isobutilene (dal riarrangiamento del carbocatione).

Reattività dell'Anello Indolico: Ossidazione e Fotodegradazione

L'anello indolico del triptofano è ricco di elettroni e rappresenta il principale cromoforo della molecola, rendendolo suscettibile sia all'ossidazione chimica che alla fotodegradazione.[3][10]

-

Causa: Esposizione ad agenti ossidanti (es. perossido di idrogeno, ossigeno atmosferico), luce (in particolare UV) e calore.

-

Meccanismo (Ossidazione): L'attacco ossidativo avviene tipicamente sul doppio legame C2-C3 dell'anello pirrolico. Ciò può portare a una cascata di reazioni, formando intermedi idroperossidi che si riarrangiano in una varietà di prodotti, tra cui i più comuni sono gli analoghi della N-formilchinurenina.

-

Meccanismo (Fotodegradazione): L'assorbimento di energia luminosa può generare specie reattive dell'ossigeno (ROS) che a loro volta ossidano l'anello indolico, seguendo percorsi simili a quelli dell'ossidazione chimica.

-

Prodotti di Degradazione Primari: Analoghi della N-formil-5-clorochinurenina, chinurenina e altri prodotti di ossidazione e polimerizzazione più complessi.

Il seguente diagramma illustra i principali percorsi di degradazione.

Progettazione di uno Studio di Degradazione Forzata

Uno studio di degradazione forzata (o stress testing) è indispensabile per identificare i probabili prodotti di degradazione e per sviluppare un metodo analitico che sia "indicativo di stabilità". Le linee guida ICH Q1A e Q1B forniscono il quadro normativo per tali studi.[6][11]

L'obiettivo non è degradare completamente il farmaco, ma ottenere una degradazione parziale, tipicamente tra il 5% e il 20%, per consentire una chiara identificazione dei prodotti di degradazione senza che questi vengano a loro volta degradati.

Protocollo Sperimentale Dettagliato

Materiali:

-

Boc-5-cloro-D-triptofano (sostanza di prova)

-

Solventi di grado HPLC: Acetonitrile (ACN), Metanolo (MeOH), Acqua

-

Reagenti: Acido cloridrico (HCl), Idrossido di sodio (NaOH), Perossido di idrogeno (H₂O₂)

-

Fase mobile (esempio): A) 0,1% Acido formico in acqua; B) 0,1% Acido formico in ACN

Procedura:

-

Preparazione della Soluzione Stock: Preparare una soluzione stock di Boc-5-cloro-D-triptofano in un solvente appropriato (es. 50:50 ACN:Acqua) a una concentrazione nota (es. 1 mg/mL).

-

Esecuzione dei Test di Stress (in parallelo):

-

Controllo (non stressato): Diluire la soluzione stock con il solvente per raggiungere la concentrazione finale di analisi (es. 0,1 mg/mL). Analizzare immediatamente.

-

Idrolisi Acida: Mescolare un volume della soluzione stock con un volume uguale di HCl 0,1 M. Incubare a 60°C per 24-48 ore. A intervalli, prelevare un'aliquota, neutralizzare con NaOH 0,1 M e diluire alla concentrazione finale.

-

Idrolisi Basica: Mescolare un volume della soluzione stock con un volume uguale di NaOH 0,1 M. Incubare a temperatura ambiente per 2-8 ore. A intervalli, prelevare un'aliquota, neutralizzare con HCl 0,1 M e diluire alla concentrazione finale.

-

Ossidazione: Mescolare un volume della soluzione stock con un volume uguale di H₂O₂ al 3%. Incubare a temperatura ambiente per 12-24 ore, protetto dalla luce. A intervalli, prelevare un'aliquota e diluire alla concentrazione finale.

-

Stress Termico (Solido): Conservare la sostanza solida in una stufa a 80°C per 7 giorni. Successivamente, preparare una soluzione alla concentrazione finale.

-

Fotostabilità (Solido e Soluzione): Esporre la sostanza solida e una soluzione alla concentrazione finale a un'esposizione luminosa complessiva di non meno di 1,2 milioni di ore lux e un'esposizione energetica integrata nel vicino ultravioletto di non meno di 200 watt ore/metro quadrato, come specificato nella linea guida ICH Q1B.[11] Utilizzare un campione di controllo protetto dalla luce (avvolto in foglio di alluminio).

-

-

Analisi HPLC-UV/MS: Analizzare tutti i campioni utilizzando un metodo HPLC indicativo di stabilità convalidato. La rivelazione UV (es. a 280 nm) quantificherà i picchi, mentre la spettrometria di massa (MS) aiuterà a identificare i prodotti di degradazione.

Flusso di Lavoro dello Studio

Il seguente diagramma di flusso delinea la sequenza logica per l'esecuzione di uno studio di degradazione forzata.

Sources

- 1. thesis.unipd.it [thesis.unipd.it]

- 2. thesis.unipd.it [thesis.unipd.it]

- 3. chimicamo.org [chimicamo.org]

- 4. chemcess.com [chemcess.com]

- 5. medium.com [medium.com]

- 6. qualitysystems.it [qualitysystems.it]

- 7. Ter-Butilossicarbonile - Wikipedia [it.wikipedia.org]

- 8. docsity.com [docsity.com]

- 9. chimica.unifi.it [chimica.unifi.it]

- 10. Triptofano - Wikipedia [it.wikipedia.org]

- 11. Test di stabilità nel settore farmaceutico: linee guida ICH - FKV [fkv.it]

A Technical Guide to the Solubility of Boc-5-Chloro-D-tryptophan in Common Laboratory Solvents

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For researchers in the field of drug development, a thorough understanding of a compound's solubility is not merely an academic exercise but a critical determinant of a project's trajectory and success. Poor solubility can lead to a myriad of challenges, including difficulties in reaction monitoring, purification, and the formulation of therapeutic agents with acceptable bioavailability.

Boc-5-chloro-D-tryptophan is a non-natural amino acid derivative of significant interest. The presence of the chloro-substituent on the indole ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or altered metabolic stability in peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of modern peptide synthesis, enabling the controlled, stepwise assembly of peptide chains. A comprehensive understanding of the solubility of this compound is therefore paramount for its effective utilization in these applications.

This guide will provide a theoretical framework for understanding the factors that influence the solubility of this compound, a qualitative assessment of its expected solubility in a range of common laboratory solvents, and a detailed experimental protocol for researchers to quantitatively determine its solubility.

Theoretical Considerations for the Solubility of this compound

The solubility of this compound is governed by the interplay of its structural features and the physicochemical properties of the solvent. The molecule possesses both hydrophobic and polar moieties, leading to a nuanced solubility profile.

-

The Indole Ring System: The chlorinated indole side chain is predominantly hydrophobic and will favor interactions with non-polar and polar aprotic solvents through van der Waals forces and π-π stacking. The chlorine atom, being electronegative, can also participate in dipole-dipole interactions.

-

The Carboxylic Acid Group: The carboxylic acid moiety is a key polar and protic functional group, capable of acting as a hydrogen bond donor and acceptor. This group will significantly contribute to solubility in polar protic solvents.

-

The Boc-Protecting Group: The tert-butyl group of the Boc protecting moiety is bulky and hydrophobic, which will generally decrease solubility in aqueous and highly polar solvents, while enhancing solubility in non-polar organic solvents.

-

Chirality: The D-configuration of the alpha-carbon does not directly influence the intrinsic solubility compared to its L-enantiomer but is a critical parameter in the context of its use in stereospecific synthesis and biological applications.

The general principle of "like dissolves like" is a useful starting point for predicting the solubility of this compound. Solvents that can effectively solvate both the hydrophobic and polar regions of the molecule are likely to be the most effective.

Qualitative Solubility Profile

Based on the solubility of structurally similar compounds, such as N-Boc-L-tryptophan, a qualitative solubility profile for this compound can be predicted. It is expected to be soluble in a range of organic solvents.[1][2]

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | High to Moderate |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High |

| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Moderate |

| Esters | Ethyl Acetate (EtOAc) | Moderate to Low |

| Non-Polar | Toluene, Hexanes | Low to Insoluble |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low to Insoluble |

It is important to note that this is a generalized prediction. The actual quantitative solubility will need to be determined experimentally.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[3][4] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Sources

Unlocking the Therapeutic Potential of 5-Chlorotryptophan Derivatives: A Technical Guide for Researchers

Foreword: The Rise of Halogenated Indoles in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a perpetual endeavor. Among the vast chemical landscapes explored, halogenated natural products have consistently emerged as a promising frontier. The introduction of a halogen atom, such as chlorine, into a molecular scaffold can profoundly alter its physicochemical properties, often enhancing its biological activity, metabolic stability, and target specificity. This guide delves into the burgeoning field of 5-chlorotryptophan derivatives, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas, from infectious diseases to oncology. As a Senior Application Scientist, my goal is to provide not just a compilation of existing data, but a synthesized, in-depth technical resource that illuminates the causality behind experimental choices and provides a trustworthy foundation for future research and development.

Section 1: The Antimicrobial Frontier: Targeting Bacterial Processes with 5-Chlorotryptophan

The discovery of 5-chlorotryptophan-containing natural products has opened new avenues in the fight against antimicrobial resistance. These compounds, often isolated from Actinomycetota bacteria, exhibit potent and, in some cases, selective antibacterial activity.[1][2]

Natural Products as Antibacterial Leads: Nonopeptins and Longicatenamycins

Metabolomic and genomic analyses of various bacterial strains have led to the identification of several families of antibiotics that incorporate a 5-chlorotryptophan moiety.[1][2] Notable examples include the nonopeptins and longicatenamycins .[1][2] Nonopeptin D, a member of the nonopeptin family, has demonstrated broad-spectrum antibiotic activity, including efficacy against certain Gram-negative pathogens.

The presence of the 5-chloroindole ring is often crucial for the bioactivity of these natural products. Structure-activity relationship (SAR) studies have begun to elucidate the importance of this halogenated residue in target engagement and overall efficacy.

Mechanism of Action: Inhibition of tRNA Methyltransferase (TrmD)

A key molecular target for some 5-chlorotryptophan-containing antibiotics is the bacterial tRNA (guanine-N1)-methyltransferase (TrmD).[1] This enzyme plays a critical role in bacterial protein synthesis by modifying tRNA, and its inhibition leads to bacterial cell death. The selectivity of these compounds for bacterial TrmD over its human counterpart (Trm5) makes it an attractive target for developing antibiotics with a favorable safety profile.[1]

Section 2: Emerging Anticancer Activities of 5-Chlorotryptophan Derivatives

Beyond their antimicrobial properties, 5-chlorotryptophan derivatives are emerging as a promising class of molecules for cancer therapy. Their ability to modulate key signaling pathways involved in tumorigenesis and cell survival is a focal point of current research.

Cytotoxicity Against Cancer Cell Lines

Several studies have reported the cytotoxic effects of both natural and synthetic 5-chlorotryptophan derivatives against various cancer cell lines. For instance, natural products containing 5-chlorotryptophan have shown inhibitory activity against the human hepatocellular carcinoma cell line HepG2.[3] This has spurred further investigation into the potential of these compounds as anticancer agents.

Table 1: Cytotoxic Activity of Selected 5-Chlorotryptophan-Containing Compounds

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Nonopeptin D | HepG2 | 0.176 ± 0.0058 | [3] |

| Longicatenamycin A | HepG2 | 1.34 ± 0.34 | [3] |

| (S)-5-Chloro-indole derivative | HCT116 (Colon) | 7.1 ± 0.6 | [4] |

Modulation of Key Signaling Pathways

The anticancer activity of 5-chlorotryptophan derivatives is often linked to their ability to interfere with critical cellular signaling pathways that are dysregulated in cancer.

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[5][6][7][8][9] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[5] A synthetic derivative of 5-chloro-indole has been identified as a potent inhibitor of this pathway.[4] This compound was shown to inhibit the interaction between Dishevelled 1 (DVL1) and its receptor, Frizzled, leading to the downregulation of Wnt signaling and subsequent inhibition of cancer cell growth.[4]

Diagram 1: Wnt/β-catenin Signaling Pathway Inhibition

Caption: Inhibition of the DVL1-Frizzled interaction by a 5-chloro-indole derivative disrupts Wnt/β-catenin signaling.

Section 3: Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The unique chemical properties imparted by the 5-chloro substituent make these tryptophan derivatives attractive candidates for the design of potent and selective enzyme inhibitors.

Tryptophan 2,3-Dioxygenase (TDO) Inhibition

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[10] Upregulation of TDO is implicated in various diseases, including cancer, by promoting immune evasion. Therefore, TDO inhibitors are being actively pursued as cancer immunotherapies. Tryptanthrin, a natural product containing an indole moiety, and its derivatives have been shown to inhibit TDO.[10] This provides a strong rationale for exploring 5-chlorotryptophan derivatives as potential TDO inhibitors.

Diagram 2: Tryptophan Catabolism and TDO Inhibition

Caption: Hypothetical inhibition of TDO by a 5-chlorotryptophan derivative, blocking the immunosuppressive kynurenine pathway.

Potential as Kinase and Protease Inhibitors

While specific studies on 5-chlorotryptophan derivatives as kinase or protease inhibitors are still emerging, the broader class of halogenated indole derivatives has shown promise in these areas. The electron-withdrawing nature of the chlorine atom can influence the binding affinity and selectivity of these compounds for the active sites of various enzymes. Further screening and SAR studies are warranted to explore the potential of 5-chlorotryptophan derivatives as inhibitors of these critical enzyme families.

Section 4: Methodologies for the Modern Researcher

To facilitate further research in this exciting field, this section provides detailed, self-validating protocols for key experiments.

Synthesis of 5-Chlorotryptophan Derivatives

The synthesis of 5-chlorotryptophan and its derivatives can be achieved through various chemical and biosynthetic methods. Chemical synthesis often involves the halogenation of an indole precursor.[11] Biosynthetic approaches, leveraging enzymes such as tryptophan synthase, offer an alternative route for producing enantiomerically pure 5-chlorotryptophan.[12][13]

Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS) of a 5-Chlorotryptophan-Containing Peptide

-

Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin) in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a 20% piperidine in DMF solution.

-

Amino Acid Coupling: Activate the carboxyl group of Fmoc-protected 5-chlorotryptophan using a coupling reagent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Evaluation of Biological Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 5-chlorotryptophan derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Diagram 3: MTT Assay Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Inhibitors of Wnt Signaling – Van Raay Lab [vanraaylab.uoguelph.ca]

- 7. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment | MDPI [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Advances in the Microbial Synthesis of 5-Hydroxytryptophan [frontiersin.org]

- 12. A convenient one-step synthesis of L-aminotryptophans and improved synthesis of 5-fluorotryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

A Technical Guide to the Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Tryptophan Synthesis

Abstract

The synthesis of peptides and complex molecules containing tryptophan presents unique challenges due to the chemical sensitivity of its indole side chain. The tert-butyloxycarbonyl (Boc) protecting group plays a multifaceted and critical role in navigating these challenges. This technical guide provides an in-depth exploration of the Boc group's application in tryptophan synthesis, moving beyond mere procedural outlines to explain the underlying chemical principles and strategic considerations. We will dissect its dual function as both a temporary α-amino (Nα) protecting group in traditional Boc-based solid-phase peptide synthesis (SPPS) and, more importantly, as a robust side-chain (Nin) protecting group in modern Fmoc-based strategies. This whitepaper offers researchers and drug development professionals a comprehensive understanding of the mechanisms, protocols, and comparative advantages, empowering them to optimize the synthesis of tryptophan-containing molecules.

The Imperative of Protection in Chemical Synthesis

In the intricate process of multi-step organic synthesis, particularly for multifunctional molecules like amino acids, protecting groups are indispensable tools.[1][2] They function as temporary masks for reactive functional groups, preventing them from engaging in unwanted side reactions while chemical transformations are performed elsewhere in the molecule.[1] The ideal protecting group strategy is not merely about shielding a functional group; it is about precise control. This control is best achieved through orthogonal protection , a strategy that employs multiple, distinct protecting groups within the same molecule that can be removed under different, non-interfering chemical conditions.[1][3][4][5] This allows for the selective deprotection and modification of specific sites, a cornerstone of complex syntheses like Solid-Phase Peptide Synthesis (SPPS).[5]

In SPPS, two strategies have historically dominated the field: the Boc/Bzl strategy, which relies on acid-labile groups, and the Fmoc/tBu strategy, which offers an orthogonal system of base-labile and acid-labile groups.[][7][8] The choice between these strategies profoundly impacts the synthesis of sensitive peptides, with tryptophan being a prime example.

The Chemistry of the Boc Group: Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group prized for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[4][9]

Mechanism of Boc Protection

The introduction of the Boc group onto an amine is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[10][11] The mechanism is a straightforward nucleophilic attack by the amine on one of the electrophilic carbonyl carbons of the anhydride. This process, often facilitated by a mild base to enhance the amine's nucleophilicity, results in the formation of a stable carbamate, with tert-butanol and carbon dioxide as byproducts.[10][11]

Caption: General mechanism for Boc protection of an amine using Boc₂O.

Mechanism of Boc Deprotection

The removal of the Boc group is efficiently accomplished with acid, most commonly trifluoroacetic acid (TFA).[10][12] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond. This triggers the fragmentation of the protecting group into carbon dioxide, the regenerated free amine (as its ammonium salt), and a highly stable tert-butyl cation.[4][10][13]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.[10][12]

This intermediary tert-butyl cation is a potent electrophile and the root cause of significant challenges when synthesizing peptides containing nucleophilic residues like tryptophan.[4][14]

The Challenge of Tryptophan Synthesis

Tryptophan's side chain contains an electron-rich indole ring system. This makes it highly susceptible to oxidation and electrophilic attack, particularly under the strongly acidic conditions required for repeated Nα-Boc deprotection or final peptide cleavage from the resin.[14][15][] Without proper precautions, the tert-butyl cation generated during deprotection can readily alkylate the indole ring, leading to undesired, difficult-to-remove impurities and a significant reduction in the final yield of the target peptide.[4][14][17]

The Dual Roles of Boc in Modern Tryptophan Synthesis

The Boc group is employed in two distinct but equally important ways in the synthesis of tryptophan-containing molecules.

Role 1: Nα-Amino Protection (The "Boc Strategy")

In the traditional Boc/Bzl SPPS strategy, Nα-Boc-L-tryptophan serves as the primary building block.[8][18] Each cycle of peptide elongation involves the deprotection of the Nα-Boc group with TFA, followed by neutralization and coupling of the next Nα-Boc-protected amino acid.[8] While historically foundational, this repeated exposure to strong acid in every cycle makes unprotected tryptophan particularly vulnerable. To counter this, chemists often used an alternative side-chain protecting group for the indole, such as the formyl (For) group, which is stable to TFA but cleaved during the final, harsher deprotection step with hydrofluoric acid (HF).[19][20]

Role 2: Nin-Indole Side-Chain Protection (The "Fmoc Strategy" Gold Standard)

With the ascendancy of the milder Fmoc/tBu strategy, the most critical role for the Boc group in tryptophan synthesis has shifted from the α-amino group to the indole side chain.[] The use of Fmoc-Trp(Boc)-OH is now considered the gold standard for incorporating tryptophan into peptides.[19][21]

Causality: This approach leverages the principle of orthogonality.[] The Nα-Fmoc group is removed at each cycle using a mild base (e.g., piperidine), to which the Nin-Boc group is completely stable.[8][] The acid-labile Nin-Boc group remains on the indole throughout the entire chain assembly, acting as a robust shield against electrophilic attack and oxidation.[22][23] It effectively prevents side reactions that could be caused by cationic species released from other acid-labile side-chain protecting groups (like Pbf or Pmc on Arginine) during subsequent manipulations or final cleavage.[14][19][21] The Nin-Boc group is then removed cleanly during the final step of TFA-mediated cleavage from the resin, along with all other tert-butyl-based side-chain protecting groups.[]

Caption: The critical role of scavengers in preventing tryptophan alkylation.

Conclusion: A Story of Evolving Strategy

The role of the Boc protecting group in tryptophan synthesis is a tale of strategic evolution in peptide chemistry. Initially serving as the workhorse for Nα-protection in the Boc/Bzl strategy, its application was fraught with challenges related to tryptophan's acid sensitivity. Today, its most vital and sophisticated role is as the Nin-side chain protecting group in the orthogonal Fmoc/tBu strategy. The use of Fmoc-Trp(Boc)-OH has become the definitive method for preventing acid-catalyzed side reactions, mitigating alkylation, and ensuring the synthesis of high-purity tryptophan-containing peptides. [21]A thorough understanding of the mechanisms of Boc protection and deprotection, the judicious use of scavengers, and the strategic deployment of Nin-Boc protection are essential for any scientist aiming to successfully synthesize these challenging but biologically crucial molecules.

References

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. PMC - NIH. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

ResearchGate. (2022). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Boc-l-tryptophan methyl ester. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1a: Boc-protected L-tryptophan, DCC, N-hydroxysuccinimide,.... Retrieved from [Link]

-

AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Retrieved from [Link]

- Google Patents. (n.d.). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

-

Journal of the American Chemical Society. (2025). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Retrieved from [Link]

-

ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]

-

ResearchGate. (2025). Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH. Retrieved from [Link]

-

UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.

-

National Library of Medicine. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved from [Link]

-

University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

-

Shunxiang. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2025). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) A side-reaction in the SPPS of Trp-containing peptides. Retrieved from [Link]

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. fiveable.me [fiveable.me]

- 7. peptide.com [peptide.com]

- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BOC Protection and Deprotection [bzchemicals.com]

- 20. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery of 5-Chlorotryptophan-Containing Antibiotics

Introduction: The Rise of Halogenated Natural Products in Drug Discovery

The relentless evolution of antibiotic resistance necessitates a continuous search for novel antimicrobial agents with unique mechanisms of action. Natural products, particularly those from microbial sources like Actinomycetota, have historically been a rich reservoir of such compounds.[1][2] Among these, halogenated natural products represent a privileged class of molecules, with the inclusion of a halogen atom often conferring enhanced biological activity and metabolic stability. This guide provides a comprehensive technical overview of the discovery, biosynthesis, and characterization of a promising new family of antibiotics containing the rare amino acid 5-chlorotryptophan. For researchers and drug development professionals, this document aims to serve as a practical and scientifically grounded resource, elucidating the methodologies and scientific rationale behind this exciting frontier in antibiotic discovery.

The Discovery Engine: High-Throughput Screening and Metabologenomics

The identification of novel 5-chlorotryptophan-containing antibiotics was spearheaded by a sophisticated high-throughput screening (HTS) campaign.[3][4] This approach leveraged engineered strains of Escherichia coli to pinpoint microbial extracts with selective activity against a key bacterial target, the tRNA methyltransferase TrmD.

Targeting the Achilles' Heel of Bacteria: The TrmD Enzyme

TrmD is an essential enzyme in many bacteria, responsible for the methylation of guanosine at position 37 of tRNA (m¹G37).[3][5] This modification is critical for maintaining the correct reading frame during protein synthesis, and its disruption leads to translational errors and ultimately, bacterial cell death.[5] The structural and functional differences between bacterial TrmD and its eukaryotic homolog, Trm5, make it an attractive target for the development of selective antibacterial agents.[3]

The HTS assay utilized two engineered E. coli strains: one expressing the bacterial TrmD and the other expressing the human Trm5. By screening a vast library of extracts from Actinomycetota strains, researchers were able to identify extracts that selectively inhibited the growth of the TrmD-expressing strain, indicating the presence of compounds that specifically target the bacterial enzyme.[1][3]

From Hit to Molecule: The Identification of 5-Chlorotryptophan

Through a process of bioassay-guided fractionation, a shared metabolite responsible for the selective TrmD inhibition in two hit strains, Nonomuraea sp. and Kitasatospora sp., was identified as 5-chlorotryptophan.[3][6] This discovery was pivotal, as it pointed towards a novel class of chlorinated antibiotics. Further investigation revealed that 5-chlorotryptophan itself exhibits inhibitory activity against the E. coli strain expressing TrmD, with a minimum inhibitory concentration (MIC) of 12.5 μM, while showing no effect on the Trm5-expressing strain up to 50 μM.[3]

A subsequent metabologenomics analysis, which links the chemical profile of a microbial extract to its genetic blueprint, revealed that 5-chlorotryptophan is a precursor for two distinct families of non-ribosomal peptide antibiotics: the longicatenamycins and the newly discovered nonopeptins .[2][3]

Biosynthesis of 5-Chlorotryptophan: A Tale of Tryptophan Halogenases

The incorporation of a chlorine atom onto the tryptophan scaffold is a key enzymatic step in the biosynthesis of these antibiotics. This reaction is catalyzed by a class of enzymes known as flavin-dependent halogenases.[7][8]

The Mechanism of Flavin-Dependent Halogenation

Flavin-dependent tryptophan halogenases utilize a complex catalytic cycle to achieve regioselective chlorination.[2][9] The generally accepted mechanism proceeds as follows:

-

Flavin Reduction: The FAD cofactor is first reduced to FADH₂ by an associated reductase.

-

Peroxyflavin Formation: FADH₂ reacts with molecular oxygen to form a highly reactive C4a-hydroperoxyflavin intermediate.[2]

-

Hypohalous Acid Generation: This intermediate reacts with a chloride ion to produce hypochlorous acid (HOCl).

-

Electrophilic Aromatic Substitution: The enzyme's active site then channels the HOCl to the bound tryptophan substrate, where it acts as an electrophile, leading to the chlorination of the indole ring.[2] A key lysine residue within the active site is thought to play a crucial role in positioning the tryptophan and activating the HOCl for regioselective attack.[7][8]

The biosynthetic gene clusters (BGCs) for both longicatenamycins and nonopeptins have been found to contain a putative 5-Cl-Trp halogenase, suggesting that this mechanism is responsible for the production of the 5-chlorotryptophan precursor.[3]

Diagram of the Proposed Biosynthetic Pathway for 5-Chlorotryptophan

Caption: Proposed enzymatic synthesis of 5-chlorotryptophan and its incorporation into antibiotics.

The Antibiotic Arsenal: Longicatenamycins and Nonopeptins

The discovery of 5-chlorotryptophan as a biosynthetic precursor led to the identification and characterization of two families of non-ribosomal peptides with significant antibacterial properties.

| Antibiotic Family | Producing Organism(s) | Key Structural Features | Bioactivity Spectrum |

| Longicatenamycins | Kitasatospora sp. | Cyclic peptides containing 5-chlorotryptophan. | Primarily active against Gram-positive bacteria.[9] |

| Nonopeptins | Nonomuraea sp. | Heptapeptides containing a diketopiperazine moiety and both 5-chlorotryptophan and a rare 5-nitro-tryptophan.[3][9] | Broad-spectrum activity, including against Gram-negative pathogens.[3][9] |

The most active of the newly discovered compounds, nonopeptin D, exhibits a broad spectrum of antibiotic activity, making it a particularly promising lead for further development.[3]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the key experiments involved in the discovery and characterization of 5-chlorotryptophan-containing antibiotics. These protocols are based on established methods in the field and are intended to be a practical guide for researchers.

Fermentation of Producing Strains (Nonomuraea sp. and Kitasatospora sp.)

Objective: To cultivate the producing microorganisms under conditions that promote the biosynthesis of the target antibiotics.

Materials:

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and peptone)[10]

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculate a starter culture of the desired strain in the seed medium.

-

Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.[10]

-

Use the seed culture to inoculate the production medium in larger shake flasks.

-

Incubate the production culture under the same conditions for 7-10 days.[10]

-

Monitor the production of the target compounds periodically by taking small samples and analyzing them by HPLC-MS.

Extraction and Purification of Antibiotics

Objective: To isolate the 5-chlorotryptophan-containing antibiotics from the fermentation broth.

Materials:

-

Ethyl acetate or other suitable organic solvent

-

Rotary evaporator

-

Reversed-phase C18 silica gel

-

HPLC system with a preparative C18 column

-

Acetonitrile (ACN), water, and trifluoroacetic acid (TFA)

Procedure:

-

Separate the mycelium from the fermentation broth by centrifugation.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Resuspend the crude extract in a small volume of methanol and subject it to reversed-phase column chromatography using a stepwise gradient of methanol in water.

-

Further purify the active fractions using preparative reversed-phase HPLC. A typical gradient would be a linear increase of acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.[11][12]

-

Collect the fractions corresponding to the desired compounds and verify their purity by analytical HPLC-MS.

Workflow for the Discovery and Characterization of 5-Chlorotryptophan Antibiotics

Caption: A streamlined workflow from initial screening to lead compound identification.

Structural Elucidation by NMR and HRMS

Objective: To determine the precise chemical structure of the isolated antibiotics.

Materials:

-

High-resolution mass spectrometer (HRMS)

-

NMR spectrometer (¹H, ¹³C, COSY, HSQC, HMBC)

-

Deuterated solvents (e.g., DMSO-d₆, CD₃OD)

Procedure:

-

HRMS Analysis: Dissolve a small amount of the purified compound in a suitable solvent and acquire the high-resolution mass spectrum. The accurate mass measurement will provide the elemental composition of the molecule. The characteristic isotopic pattern of chlorine (a 3:1 ratio of ³⁵Cl to ³⁷Cl) should be observable.[13]

-

NMR Spectroscopy:

-

Dissolve the sample in a deuterated solvent and acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

¹H NMR: Identify the signals corresponding to the aromatic protons of the 5-chlorotryptophan moiety, which will be shifted compared to unsubstituted tryptophan.

-

¹³C NMR: The carbon atom attached to the chlorine (C-5) will exhibit a characteristic chemical shift.[13]

-

2D NMR: Use COSY, HSQC, and HMBC spectra to piece together the connectivity of the entire molecule, including the amino acid sequence and any modifications.

-

Bioactivity Assays: Determining the Minimum Inhibitory Concentration (MIC)

Objective: To quantify the antibacterial potency of the purified compounds.

Materials:

-

Bacterial strains of interest (e.g., E. coli, S. aureus)

-

Mueller-Hinton broth

-

96-well microtiter plates

-

Plate reader

Procedure:

-

Prepare a twofold serial dilution of the purified antibiotic in Mueller-Hinton broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Mechanism of Action: How Do 5-Chlorotryptophan Antibiotics Work?